(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13468641
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3/t15-/m0/s1 |
| Standard InChI Key | HITSWGOAQZPFBK-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
Introduction
Key Findings
(S)-2-Amino-N-isoquinolin-1-ylmethyl-3,N-dimethyl-butyramide is a synthetic small molecule with a molecular formula of C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol. It features a stereospecific (S)-configuration at the 2-amino position, an isoquinoline-1-ylmethyl group, and dual methyl substitutions at the 3-position and terminal amide nitrogen. Preclinical studies highlight its potential as a pharmaceutical intermediate for central nervous system (CNS) disorders and autoimmune diseases, with demonstrated activity in modulating endolysosomal transporters and cytokine pathways .
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three critical regions:
-
Isoquinoline Moiety: A bicyclic aromatic system providing π-π stacking potential and hydrophobic interactions .
-
Butyramide Backbone: A four-carbon chain with stereospecific (S)-2-amino and 3-methyl substituents, contributing to chiral recognition .
-
N,N-Dimethyl Amide: Enhances metabolic stability and modulates solubility .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₃O | |
| Molecular Weight | 271.36 g/mol | |
| IUPAC Name | (2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide | |
| Canonical SMILES | CC(C)C@@HN |
Stereochemical and Conformational Features
-
Intramolecular hydrogen bonding between the 2-amino group and amide carbonyl stabilizes the tertiary structure.
-
The isoquinoline moiety adopts a planar conformation, facilitating interactions with hydrophobic binding pockets .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Isoquinoline Functionalization: Friedel-Crafts acylation or nucleophilic substitution to introduce the methylene bridge at the 1-position .
-
Amide Coupling: Reaction of isoquinoline-1-ylmethylamine with (S)-2-amino-3-methylbutyric acid derivatives using carbodiimide-based coupling agents .
-
N-Methylation: Dimethylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
Critical Reaction Conditions
-
Solvents: Dichloromethane or tetrahydrofuran for coupling steps .
-
Yield: Reported yields range from 35–55% after purification by column chromatography .
Analytical Characterization
-
NMR: Distinct signals for isoquinoline protons (δ 7.5–9.0 ppm), amide carbonyl (δ 168–170 ppm), and methyl groups (δ 1.0–1.5 ppm).
-
HPLC: Purity >95% with C18 reverse-phase columns.
Pharmacological Applications
Mechanism of Action
-
SLC15A4 Inhibition: The compound suppresses endosomal Toll-like receptor (TLR) and nucleotide-binding oligomerization domain (NOD) signaling by inhibiting SLC15A4, a transporter critical for autoimmunity .
-
CNS Modulation: Binds to serotonin (5-HT₁A/₂A) and dopamine (D₂) receptors, showing potential for schizophrenia treatment .
Preclinical Efficacy
Pharmacokinetics
-
Blood-Brain Barrier Penetration: LogP = 2.8 predicts moderate CNS uptake .
-
Metabolism: Hepatic CYP3A4-mediated oxidation; t₁/₂ = 3.2 hours (mice) .
Comparative Analysis with Structural Analogs
| Compound | Target Selectivity | IC₅₀ (µM) | Key Difference |
|---|---|---|---|
| AJ2-30 (SLC15A4 Inhibitor) | SLC15A4 > SLC15A3 | 2.6 | Lacks isoquinoline moiety |
| Compound 13 (Isoquinolinone) | 5-HT₁A/D₂ | 0.12 | Carbamate substituent |
| Lapatinib (HER2 Inhibitor) | HER2/EGFR | 0.015 | Quinazoline core |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume